Uralenol

Tyrosinase Melanogenesis Natural Product Screening

Uralenol (CAS 139163-15-8) is a 3'-prenylated flavone with distinct physicochemical and target engagement profiles that prevent substitution with generic flavonoids. Its 5'-isoprenyl moiety enhances lipophilicity and membrane permeability, directly translating to superior IC50 values in mushroom tyrosinase (49.5 μM vs. 57.8 μM for quercetin) and potent FGFR2 binding (−9.8 kcal/mol). These verified biological advantages, coupled with reliable ≥98% purity, make it the definitive choice for melanogenesis, kinase inhibition, and breast cancer research.

Molecular Formula C20H18O7
Molecular Weight 370.4 g/mol
CAS No. 139163-15-8
Cat. No. B166570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUralenol
CAS139163-15-8
Synonyms3,5,7,3',4'-pentahydroxy-5'-isoprenylflavone
uralenol
Molecular FormulaC20H18O7
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O)C
InChIInChI=1S/C20H18O7/c1-9(2)3-4-10-5-11(6-14(23)17(10)24)20-19(26)18(25)16-13(22)7-12(21)8-15(16)27-20/h3,5-8,21-24,26H,4H2,1-2H3
InChIKeyWOMWVGHYSNATOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uralenol (CAS 139163-15-8): A Prenylated Flavonoid with Differentiated Multi-Target Inhibitory Profiles for Metabolic and Oncology Research


Uralenol (CAS 139163-15-8) is a naturally occurring 3'-prenylated flavone, first isolated from Glycyrrhiza uralensis (Chinese licorice) and later identified in Broussonetia papyrifera [1]. Structurally characterized as 3,5,7,3',4'-pentahydroxy-5'-isoprenylflavone with molecular formula C20H18O7 and molecular weight 370.35 g/mol [2], this compound exhibits distinct biological activities that differentiate it from structurally related flavonoids. As a secondary metabolite within the flavone class (CHEBI:175758), uralenol serves as a research tool for investigating protein tyrosine phosphatase 1B (PTP1B), tyrosinase, fibroblast growth factor receptor 2 (FGFR2), and estrogen receptor-positive breast cancer cell proliferation pathways .

Why Uralenol (CAS 139163-15-8) Cannot Be Substituted with Generic Flavonoid Analogs: The Critical Role of 3'-Prenylation


The 5'-isoprenyl substituent at the 3'-position of the flavone B-ring in uralenol confers distinct physicochemical properties and target engagement profiles that preclude generic substitution with non-prenylated flavonoids such as quercetin or luteolin. This prenyl moiety increases lipophilicity (predicted LogP) and enhances membrane permeability, directly influencing target binding kinetics and cellular uptake [1]. Structural isomers like neouralenol, which differ only in the position of the prenyl group (2'- vs. 3'-position), exhibit markedly divergent antioxidant mechanisms and radical scavenging capacities as demonstrated by density functional theory (DFT) calculations [2]. Furthermore, comparative studies reveal that uralenol demonstrates superior tyrosinase inhibition compared to quercetin (IC50: 49.5 μM vs. 57.8 μM) and distinct FGFR2 binding affinity profiles versus glycyrol and abyssinone II [3]. These structure-activity relationship (SAR) differences underscore that uralenol is not functionally interchangeable with other flavonoid research compounds and must be specifically procured for studies requiring its unique inhibitory fingerprint.

Quantitative Comparative Evidence for Uralenol (CAS 139163-15-8) Across Four Key Differentiation Dimensions


Tyrosinase Inhibition: Uralenol Outperforms Quercetin and Broussoflavonol F in Mushroom Tyrosinase Assays

In a comparative enzymatic study using mushroom tyrosinase with L-tyrosine as substrate, uralenol demonstrated an IC50 value of 49.5 μM, representing a 14.4% improvement in potency over quercetin (IC50 = 57.8 μM) and a 40.0% improvement over broussoflavonol F (IC50 = 82.3 μM) [1]. All three compounds exceeded the inhibitory activity of arbutin, a well-established reference tyrosinase inhibitor .

Tyrosinase Melanogenesis Natural Product Screening

FGFR2 Binding Affinity: Uralenol Exhibits Marginally Superior Binding Energy Among Top Three Phytochemical Candidates

In a computational screening of 1,350 phytochemicals from 51 anti-cancer medicinal plants targeting FGFR2, uralenol achieved a binding affinity of −9.8 kcal/mol, slightly outperforming both glycyrol (−9.7 kcal/mol) and abyssinone II (−9.7 kcal/mol) [1]. Uralenol formed three hydrogen bonds (with residues Ala567 and Glu534) and six Pi-Alkyl interactions, suggesting enhanced binding stability at the FGFR2 active site compared to its direct comparators [2].

FGFR2 Molecular Docking Kinase Inhibition

FGFR2 Deep Learning Predicted pIC50: Uralenol Surpasses Glycyrol and Abyssinone II in Predicted Inhibitory Potency

A deep learning regression model trained on 891 known FGFR2 inhibitors predicted pIC50 values for the top candidates. Uralenol achieved a predicted pIC50 of 5.21 (corresponding to an estimated IC50 of approximately 6.2 μM), which exceeded glycyrol (pIC50 = 5.06, ~8.7 μM) by 0.15 log units and abyssinone II (pIC50 = 4.66, ~22 μM) by 0.55 log units [1]. The model demonstrated robust performance with an R² value of 0.68 and low error metrics (MSE, RMSE, MAE) [2].

FGFR2 Deep Learning Virtual Screening

MCF-7 Antiproliferative Activity: Uralenol Demonstrates Slightly Higher Potency Than Analog Compound 2

In a study evaluating prenylflavone derivatives from Broussonetia papyrifera against ER-positive breast cancer MCF-7 cells, uralenol (designated as compound 5) exhibited an IC50 value of 4.19 μM after 72 hours of treatment [1]. This represents a 5.0% improvement in antiproliferative potency compared to compound 2 (IC50 = 4.41 μM), a related prenylated flavonoid from the same study [2].

Breast Cancer MCF-7 ER-Positive

Validated Research Application Scenarios for Uralenol (CAS 139163-15-8) Based on Quantitative Comparative Evidence


Tyrosinase Inhibition Studies Requiring Enhanced Potency Within the Flavonoid Scaffold Class

Uralenol should be prioritized as the flavonoid tyrosinase inhibitor of choice when experimental design requires an IC50 < 50 μM in mushroom tyrosinase assays. Based on direct comparative data showing uralenol (IC50 = 49.5 μM) outperforms quercetin (IC50 = 57.8 μM) and broussoflavonol F (IC50 = 82.3 μM) [1], researchers investigating melanogenesis pathways, skin pigmentation modulation, or developing tyrosinase-targeted probes will obtain quantitatively superior inhibition with uralenol compared to these commonly used flavonoid alternatives.

FGFR2 Kinase Virtual Screening and Molecular Docking Workflows

Computational chemists and bioinformaticians conducting virtual screening campaigns against FGFR2 should rank uralenol as the highest-priority candidate for experimental validation among the top three phytochemical hits identified from anti-cancer plant libraries. With a binding affinity of −9.8 kcal/mol (vs. −9.7 kcal/mol for glycyrol and abyssinone II) and a predicted pIC50 of 5.21 (vs. 5.06 and 4.66, respectively) [2], uralenol demonstrates numerically superior computational metrics that justify its selection as the lead compound for subsequent in vitro kinase inhibition assays and cell-based FGFR2 signaling studies.

ER-Positive Breast Cancer Cell Proliferation Studies with Prenylated Flavonoids

In MCF-7 cell-based antiproliferative assays, uralenol (IC50 = 4.19 μM at 72 h) provides a 5.0% potency advantage over the structurally related compound 2 (IC50 = 4.41 μM) [3]. This marginal but reproducible difference positions uralenol as the preferred prenylated flavonoid for studies examining estrogen receptor-positive breast cancer cell growth inhibition, particularly when assay sensitivity requires detecting small differences in compound efficacy or when establishing structure-activity relationships within the broussonetia-derived flavonoid series.

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